1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol
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Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol typically involves the reaction of 3-aminopyrrolidine with 2-methylpropan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with the aminopyrrolidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the aminopyrrolidinyl and methylpropanol groups.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3 |
InChI Key |
VDMURYIBJNVHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC(C1)N)O |
Origin of Product |
United States |
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